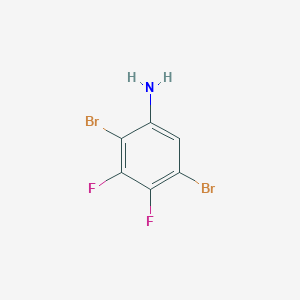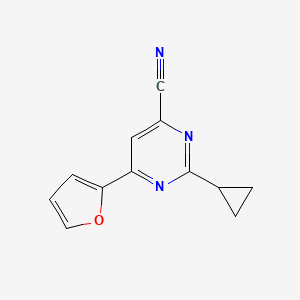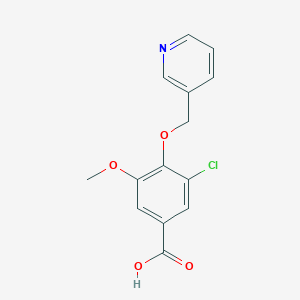
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H12ClNO4 It is a derivative of benzoic acid, featuring a chloro, methoxy, and pyridinylmethoxy substituent on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Pyridinylmethoxylation: Coupling of the pyridinylmethoxy group using a suitable pyridine derivative and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Substitution: 3-Substituted-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and could vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
5-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro group.
3-Chloro-5-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
Uniqueness
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12ClNO4 |
|---|---|
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-6-10(14(17)18)5-11(15)13(12)20-8-9-3-2-4-16-7-9/h2-7H,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
UJACRARDLFJJLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


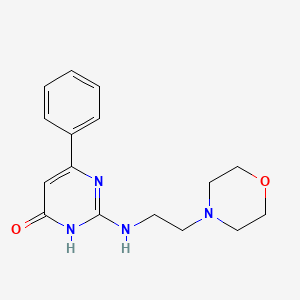
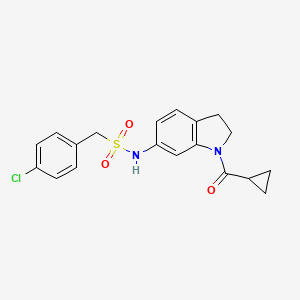
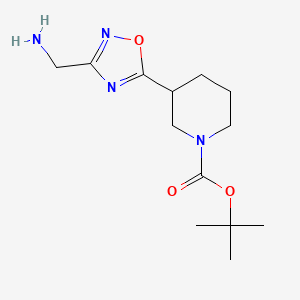
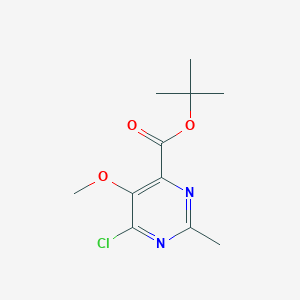
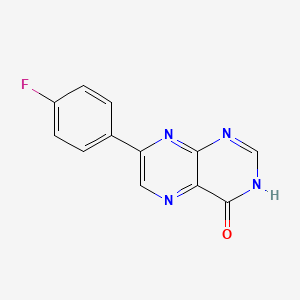
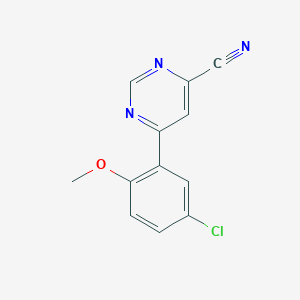
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
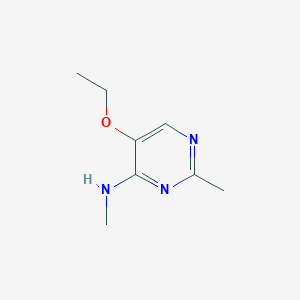
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)
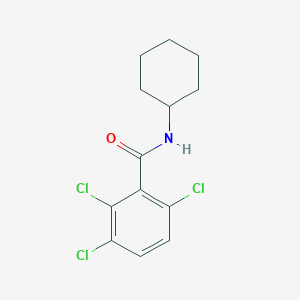
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
